molecular formula C11H12O3S B14349474 1-(Benzenesulfonyl)pent-3-en-2-one CAS No. 96530-26-6

1-(Benzenesulfonyl)pent-3-en-2-one

Cat. No.: B14349474
CAS No.: 96530-26-6
M. Wt: 224.28 g/mol
InChI Key: KUTITSHVYQYSQL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)pent-3-en-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-3-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pent-3-en-2-one typically involves the reaction of benzenesulfonyl chloride with pent-3-en-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5SO2Cl+CH3COCH=CHCH3C6H5SO2CH2COCH=CHCH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{COCH=CHCH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{COCH=CHCH}_3 + \text{HCl} C6​H5​SO2​Cl+CH3​COCH=CHCH3​→C6​H5​SO2​CH2​COCH=CHCH3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: Sulfone derivatives

    Reduction: Alcohols

    Substitution: Substituted benzenesulfonyl compounds

Scientific Research Applications

1-(Benzenesulfonyl)pent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

1-(Benzenesulfonyl)pent-3-en-2-one can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.

    1-(Benzenesulfonyl)hex-3-en-2-one: Similar structure but with a longer carbon chain.

    1-(Benzenesulfonyl)pent-2-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness: The unique combination of the benzenesulfonyl group and the pent-3-en-2-one backbone in this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

96530-26-6

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(benzenesulfonyl)pent-3-en-2-one

InChI

InChI=1S/C11H12O3S/c1-2-6-10(12)9-15(13,14)11-7-4-3-5-8-11/h2-8H,9H2,1H3

InChI Key

KUTITSHVYQYSQL-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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